3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
Description
3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile is a sulfonyl acrylonitrile derivative characterized by an ethoxy group at the 3-position and a 2-furylmethylsulfonyl moiety at the 2-position of the acrylonitrile backbone. The furylmethyl substituent introduces a heteroaromatic component, which may influence electronic properties, steric bulk, and intermolecular interactions compared to other sulfonyl acrylonitrile analogs .
Properties
IUPAC Name |
3-ethoxy-2-(furan-2-ylmethylsulfonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-2-14-7-10(6-11)16(12,13)8-9-4-3-5-15-9/h3-5,7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBXFPAFTLIVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)S(=O)(=O)CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391583 | |
| Record name | 3-Ethoxy-2-[(furan-2-yl)methanesulfonyl]prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-51-4 | |
| Record name | 3-Ethoxy-2-[(2-furanylmethyl)sulfonyl]-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-2-[(furan-2-yl)methanesulfonyl]prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-furylmethyl sulfone and ethyl cyanoacetate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Reaction Mechanism: The ethyl cyanoacetate undergoes a nucleophilic substitution reaction with 2-furylmethyl sulfone, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors to accommodate the increased volume of starting materials.
Optimization of Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The ethoxy group or the furylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the ethoxy or furylmethyl groups.
Scientific Research Applications
3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence biochemical pathways related to its functional groups, such as those involving nitriles or sulfonyl groups.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties: Methylsulfonyl derivative (C₆H₉NO₃S): Exhibits lower molecular weight and higher polarity, likely enhancing solubility in polar solvents . Naphthylsulfonyl derivative (C₁₅H₁₃NO₃S): The extended aromatic system facilitates π-π stacking, relevant for protein binding or crystal packing . 2-Furylmethylsulfonyl derivative: The furan ring introduces oxygen-based hydrogen bonding capacity and moderate steric hindrance, balancing solubility and reactivity .
Synthetic Yields and Reactivity :
- Substituent size and electronic properties influence reaction efficiency. For example, tert-butylsulfonyl derivatives achieve higher yields (85%) due to stabilizing steric effects, whereas phenyl analogs yield 59% . The furylmethyl group’s synthesis pathway may align with methods described for allyl tosylates and acrylonitrile .
Biological and Functional Relevance :
- Sulfonyl acrylonitriles are optimized for selective inhibition of enzymes like PME-1, where substituent choice directly impacts binding affinity . The furylmethyl group’s heteroaromaticity could mimic natural ligands, offering unique selectivity profiles .
- Analogues like (E)-2-(phenylsulfonyl)-3-(1H-pyrrol-2-yl)acrylonitrile demonstrate utility as synthons in heterocycle formation, suggesting similar applications for the target compound .
Biological Activity
3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile is a synthetic compound characterized by its unique structural features, including an ethoxy group, a furan moiety, and a sulfonyl group attached to an acrylonitrile backbone. Its molecular formula is C13H15NO4S, and it has a molecular weight of approximately 253.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the acrylonitrile backbone followed by the introduction of the ethoxy and sulfonyl groups. Specific laboratory protocols may vary, but the general approach includes:
- Formation of Acrylonitrile : Starting with appropriate nitriles.
- Sulfonylation : Introducing the sulfonyl group via sulfonation reactions.
- Ethoxylation : Adding the ethoxy group through alkylation methods.
Biological Activity
Preliminary studies suggest that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Early research indicates potential antiproliferative effects against various cancer cell lines, possibly through mechanisms involving the modification of protein structures or inhibition of specific enzyme activities.
- Electrophilic Nature : The compound's electrophilic characteristics may allow it to interact with nucleophilic sites in proteins, leading to functional modifications that could disrupt normal cellular processes.
Case Studies
- Antiproliferative Activity : In vitro studies have shown that compounds similar to this compound can inhibit the growth of MDA-MB-231 breast cancer cells. For instance, related compounds demonstrated IC50 values significantly lower than established chemotherapeutics like doxorubicin under hypoxic conditions, indicating enhanced efficacy in tumor microenvironments .
- Mechanism Exploration : Molecular docking studies have suggested that compounds with similar structures may inhibit key enzymes like carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. This inhibition could lead to reduced tumor growth and enhanced therapeutic outcomes .
Comparative Analysis
To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Ethoxy-2-methylsulfonylacrylonitrile | Ethoxy group and methylsulfonyl group | Lacks furan ring |
| 4-Ethoxybenzenesulfonamide | Ethoxy group attached to benzenesulfonamide | Different functional groups |
| 3-(Furfuryl)acrylonitrile | Furan ring attached directly to acrylonitrile | No sulfonyl group |
This table highlights how the combination of an ethoxy group, furan moiety, and sulfonyl group in this compound contributes to its distinct properties and potential applications.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Mechanistic Studies : Understanding the specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity and selectivity.
Q & A
Q. What are the recommended synthetic routes for 3-ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile, and how can purity be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Sulfonation : React 2-furylmethyl chloride with a sulfonating agent (e.g., sodium sulfite under acidic conditions) to form the sulfonyl intermediate.
Acrylonitrile Formation : Introduce the ethoxy and acrylonitrile groups via nucleophilic substitution or Michael addition, using catalysts like K₂CO₃ in anhydrous DMF.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. How can X-ray crystallography confirm the structural configuration of this compound?
Methodological Answer: Single-crystal X-ray diffraction is critical for unambiguous structural confirmation:
- Crystal Growth : Slow evaporation of a saturated acetonitrile solution yields suitable crystals.
- Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Analysis : Refinement software (e.g., SHELXL) resolves bond angles and torsion angles, particularly verifying the sulfonyl group's orientation (C–S–O bond angles ~104–106°) and acrylonitrile planarity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity of the sulfonyl and acrylonitrile moieties in electrophilic reactions?
Methodological Answer:
- Modeling : Optimize the molecule’s geometry using Gaussian 16 with B3LYP/6-311+G(d,p) basis sets.
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., acrylonitrile’s α-carbon) prone to nucleophilic attack.
- Transition State Analysis : Calculate activation energies for sulfonyl group participation in SN2 reactions, correlating with experimental kinetic data .
Q. What spectroscopic techniques resolve contradictions in reported tautomeric equilibria of acrylonitrile derivatives?
Methodological Answer:
- Variable-Temperature NMR : Monitor chemical shifts of the acrylonitrile proton (δ 6.5–7.2 ppm) in DMSO-d₆ across 25–100°C to detect keto-enol tautomerism.
- IR Spectroscopy : Compare C≡N stretching frequencies (~2230 cm⁻¹) and sulfonyl S=O vibrations (~1150–1300 cm⁻¹) to differentiate tautomers.
- Cross-Validation : Combine with DFT-calculated IR spectra to resolve ambiguities .
Q. How can Hirshfeld surface analysis elucidate intermolecular interactions influencing crystal packing?
Methodological Answer:
- Data Generation : Use CrystalExplorer to generate Hirshfeld surfaces from X-ray data.
- Interaction Metrics : Quantify close contacts (e.g., O···H, 30–35% contribution; π-π stacking < 4.0 Å).
- Thermal Stability Correlation : Link dominant interactions (e.g., hydrogen bonds) to DSC-measured decomposition temperatures (>200°C) .
Q. What strategies mitigate side reactions during functionalization of the furylmethyl group?
Methodological Answer:
- Protection/Deprotection : Temporarily protect the furan oxygen with TMSCl before sulfonation to prevent electrophilic ring substitution.
- Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., sulfonic acid at ~1030 cm⁻¹).
- Optimization via DoE : Apply a Box-Behnken design to vary temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst loading, maximizing yield (>85%) while minimizing byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
